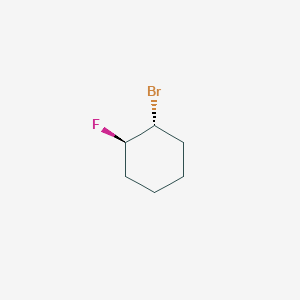

trans-1-Bromo-2-Fluorocyclohexane

Descripción

Significance of Vicinal Dihalides in Advanced Organic Synthesis

Vicinal dihalides are versatile intermediates in a wide array of organic transformations. Their utility stems from the presence of two reactive centers, the carbon-halogen bonds, which can be manipulated to introduce a variety of functional groups. They are commonly synthesized through the halogenation of alkenes, a fundamental reaction in organic chemistry. The stereochemistry of the starting alkene often dictates the stereochemistry of the resulting vicinal dihalide, making them crucial for stereoselective synthesis.

These compounds can undergo elimination reactions, such as dehydrohalogenation, to form alkenes and alkynes, providing a pathway to unsaturated systems. Furthermore, they can participate in substitution reactions, allowing for the introduction of nucleophiles and the construction of more complex molecular architectures. The specific nature of the two halogen atoms in a vicinal dihalide can also be exploited for selective reactions, where one halogen is more reactive than the other.

Strategic Role of Fluorine in Modulating Molecular Behavior and Reactivity in Organic Systems

The incorporation of fluorine into organic molecules has a profound impact on their properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart significant changes to a molecule's electronic and steric character.

Key effects of fluorine substitution include:

Enhanced Thermal and Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry, leading to increased resistance to thermal degradation and metabolic breakdown.

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of neighboring functional groups.

Increased Lipophilicity: In many cases, the introduction of fluorine can enhance a molecule's ability to traverse lipid membranes, which is a critical factor in drug design.

Conformational Control: The steric demands and electronic interactions of fluorine can influence the preferred conformation of a molecule, thereby affecting its biological activity and reactivity.

Current Research Paradigms and Challenges for Substituted Halocyclohexanes

The synthesis and application of substituted halocyclohexanes remain an active area of research, driven by the demand for novel molecules with tailored properties. A significant challenge lies in the stereoselective synthesis of these compounds, particularly the catalytic and enantioselective dihalogenation of alkenes. Achieving high levels of stereocontrol in these reactions is often difficult due to the nature of the halogenating agents and the potential for competing reaction pathways. nih.gov

Furthermore, understanding and predicting the conformational preferences of polysubstituted cyclohexanes, where multiple stereoelectronic and steric interactions are at play, is a complex task. researchgate.net The interplay of factors such as the gauche effect, 1,3-diaxial interactions, and dipole-dipole interactions in solution and the solid state requires a combination of experimental techniques, including NMR spectroscopy, and high-level computational studies to unravel. researchgate.netdocbrown.info The development of new synthetic methodologies that offer precise control over the stereochemistry of halocyclohexanes and a deeper understanding of their conformational behavior are key objectives in this field.

Structure

3D Structure

Propiedades

Número CAS |

17170-96-6 |

|---|---|

Fórmula molecular |

C6H10BrF |

Peso molecular |

181.05 g/mol |

Nombre IUPAC |

(1R,2R)-1-bromo-2-fluorocyclohexane |

InChI |

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |

Clave InChI |

AZQRVGXSORXOCR-PHDIDXHHSA-N |

SMILES |

C1CCC(C(C1)F)Br |

SMILES isomérico |

C1CC[C@H]([C@@H](C1)F)Br |

SMILES canónico |

C1CCC(C(C1)F)Br |

Sinónimos |

rel-1α*-Fluoro-2β*-bromocyclohexane |

Origen del producto |

United States |

Conformational Analysis of Trans 1 Bromo 2 Fluorocyclohexane

Chair Conformations and Dynamic Conformational Equilibria

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement. weebly.comlibretexts.org For substituted cyclohexanes like trans-1-bromo-2-fluorocyclohexane, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers. fiveable.melibretexts.org These conformers are in a state of dynamic equilibrium, rapidly interconverting through a process known as a ring-flip. libretexts.org

Axial and Equatorial Isomer Preferences and Relative Stabilities

In trans-1,2-disubstituted cyclohexanes, the two substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial). youtube.comutexas.edu The diequatorial conformation is generally more stable. utexas.edu This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. brainly.com

For this compound, the two primary chair conformations are the (1a, 2a) and (1e, 2e) forms, where 'a' denotes an axial position and 'e' denotes an equatorial position for the bromo and fluoro groups, respectively. The diequatorial conformer (1e, 2e) is significantly more stable than the diaxial conformer (1a, 2a). This stability is attributed to the fact that placing the larger bromine and the fluorine atoms in the more spacious equatorial positions minimizes steric strain. fiveable.mebrainly.com

Quantitative Determination of Conformational Free Energy Differences (A-Values)

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the two conformations. masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position. masterorganicchemistry.com

The A-values for halogens on a cyclohexane ring are influenced by a balance between atomic size and carbon-halogen bond length. masterorganicchemistry.comlibretexts.org While atomic size increases down the group (F < Cl < Br < I), the bond length also increases. masterorganicchemistry.comquizlet.com This increased bond length can offset the steric bulk of the larger halogens. masterorganicchemistry.com

Table 1: A-Values for Halogen Substituents on Cyclohexane

| Substituent | A-value (kcal/mol) |

| F | 0.24 libretexts.org |

| Cl | 0.53 libretexts.org |

| Br | 0.48 libretexts.org |

| I | 0.47 libretexts.org |

This table presents the experimentally determined A-values for individual halogen substituents on a cyclohexane ring.

For this compound, the total energy difference between the diaxial and diequatorial conformers can be estimated by considering the A-values of both substituents. The diequatorial conformer avoids the steric strain associated with both the bromine and fluorine atoms being in axial positions.

Stereochemical Influence of Halogen Substituents on Cyclohexane Ring Puckering and Distortion

The presence of halogen substituents can induce subtle distortions in the cyclohexane ring from its ideal chair geometry. These distortions arise from a combination of steric and electronic effects.

The electronegativity of the halogen atoms can influence the electronic environment of the cyclohexane ring. nih.gov Fluorine, being the most electronegative element, can polarize the C-F bond significantly. nih.gov This polarization can lead to electrostatic interactions, such as those between the partially negative fluorine and partially positive hydrogens on the ring, which can affect conformational preferences. nih.gov

In the diequatorial conformer of this compound, the two C-X (Carbon-Halogen) bonds are gauche to each other. This arrangement can lead to gauche interactions, which are a form of steric strain. utexas.edu However, these interactions are generally less destabilizing than the 1,3-diaxial interactions present in the diaxial conformer. utexas.edu The precise bond angles and dihedral angles within the ring may adjust slightly to minimize these gauche interactions, leading to a puckering or distortion of the chair conformation.

Investigation of Conformational Interconversion Dynamics and Energy Barriers

The two chair conformations of this compound interconvert rapidly at room temperature through a process called a ring-flip or chair-chair interconversion. libretexts.org This process involves passing through several higher-energy intermediate conformations, including the half-chair and twist-boat conformations.

The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. libretexts.org For substituted cyclohexanes, the height of this energy barrier can be influenced by the substituents. The transition state for the ring-flip involves significant angle and torsional strain. The presence of bulky substituents can further increase the energy of these transition states, thereby affecting the rate of interconversion.

Impact of Solvent Dielectric and Steric Effects on Conformational Populations

The conformational equilibrium of a molecule can be influenced by the solvent in which it is dissolved. researchgate.netrsc.org The dielectric constant of the solvent plays a crucial role in stabilizing or destabilizing different conformers based on their dipole moments.

The two chair conformations of this compound, the diequatorial and the diaxial, have different dipole moments. The diequatorial conformer generally has a larger dipole moment than the diaxial conformer. In a polar solvent, the conformer with the larger dipole moment will be preferentially stabilized, thus shifting the conformational equilibrium. researchgate.net For instance, an increase in solvent polarity would be expected to favor the more polar diequatorial conformer of this compound. researchgate.net

Steric interactions between the solute and solvent molecules can also play a role. However, for this compound, the dominant solvent effect on the conformational equilibrium is likely to be the electrostatic stabilization of the more polar conformer by solvents with a high dielectric constant.

Advanced Spectroscopic Investigations for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For trans-1-Bromo-2-Fluorocyclohexane, various NMR techniques provide profound insights into its conformational preferences, the electronic environment of its nuclei, and the spatial relationships between its atoms.

¹H and ¹³C NMR Chemical Shift Anisotropies and Spin-Spin Coupling Constants for Dihedral Angle Analysis

The conformational equilibrium of this compound is dominated by two chair conformers: the diequatorial (ee) and the diaxial (aa) forms. The relative populations of these conformers can be determined by analyzing the spin-spin coupling constants (J-values) in the ¹H NMR spectrum, which are related to the dihedral angles between adjacent protons through the Karplus equation.

In a study detailing the halofluorination of cyclohexene (B86901), the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The proton attached to the carbon bearing the fluorine atom (H-2) appears as a complex multiplet, specifically a doublet of triplets of doublets (dtd), at approximately 4.3-4.7 ppm. istis.sh.cn The large coupling constant of 48.3 Hz is characteristic of the geminal coupling between this proton and the fluorine atom (²JH,F). The vicinal coupling constants, ³JH,H, of 8.4 Hz and 4.3 Hz are indicative of axial-axial and axial-equatorial couplings, respectively. This suggests a strong preference for the conformer where H-2 is in an axial position, which corresponds to the diequatorial (ee) conformation of the bromo and fluoro substituents.

The ¹³C NMR spectrum further supports this conformational preference. The carbon atoms attached to the electronegative bromine and fluorine atoms are significantly deshielded. The signals for these carbons also exhibit coupling to fluorine.

| Carbon Atom | Chemical Shift (δ) in ppm | C-F Coupling Constant (JC,F) in Hz |

| C-F | 94.0 | 179.2 |

| C-Br | 52.5 | 19.8 |

| C-3 | 31.2 | 19.1 |

| C-4 | 25.0 | - |

| C-5 | 34.8 | 3.7 |

| C-6 | 22.8 | 8.7 |

| Table 1: ¹³C NMR Spectroscopic Data for this compound in CDCl₃. istis.sh.cn |

The large one-bond carbon-fluorine coupling constant (¹JC,F = 179.2 Hz) is a hallmark of directly bonded fluorine. The smaller two-bond (²JC,F = 19.8 Hz for C-Br) and three-bond (³JC,F) coupling constants provide further structural information.

¹⁹F NMR for Elucidating Fluorine Chemical Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a single signal at approximately -168.1 ppm. istis.sh.cn This chemical shift is consistent with a fluorine atom attached to a secondary carbon in a cyclohexane (B81311) ring. The signal appears as a doublet of multiplets, with a large coupling constant of 44.9 Hz, which corresponds to the vicinal coupling with one of the adjacent protons (³JH,F), likely an axial proton. This large coupling further supports the predominance of the diequatorial conformer.

Application of Two-Dimensional NMR Techniques (COSY, HETCOR, NOESY) for Stereochemical Assignment and Proximity Relationships

While specific 2D NMR data for this compound is not extensively reported in the literature, the application of these techniques can be inferred from standard practices in structural elucidation.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the connectivity of the proton network. For instance, the signal for H-1 (the proton on the carbon with the bromine atom) would show correlations to the protons on C-2 and C-6. Similarly, the H-2 signal would correlate with H-1 and the protons on C-3.

HETCOR (Heteronuclear Correlation): HETCOR, or its more modern equivalents like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would establish the direct one-bond (HSQC) and multiple-bond (HMBC) correlations between protons and carbons. For example, the proton at ~4.0 ppm (H-1) would correlate to the carbon signal at 52.5 ppm in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the through-space proximity of protons. In the dominant diequatorial conformer, a NOESY experiment would be expected to show correlations between the axial protons on the same side of the ring (e.g., H-1a, H-3a, H-5a).

Low-Temperature NMR for Isolation and Characterization of Individual Conformers

Vibrational Spectroscopy (Infrared, IR)

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and their conformational environment.

Characteristic C-F and C-Br Stretching Frequencies and Their Conformational Sensitivity

The C-F and C-Br stretching vibrations in this compound are expected to appear in specific regions of the infrared spectrum. The position of these bands can be sensitive to the conformation of the molecule.

C-F Stretching: The C-F stretching frequency in fluoroalkanes typically appears in the range of 1000-1400 cm⁻¹. For vicinal 1-bromo-2-fluoroalkanes, a C-F band is generally observed around 1010-1016 cm⁻¹. acs.org In the case of this compound, the C-F stretching frequency would be expected to differ slightly between the diequatorial and diaxial conformers due to changes in the local electronic and steric environment.

C-Br Stretching: The C-Br stretching vibration is found at lower frequencies, typically in the range of 500-600 cm⁻¹. The exact position of this band is also dependent on the conformation, with the axial C-Br stretch generally appearing at a lower wavenumber than the equatorial C-Br stretch.

A detailed analysis of the temperature or solvent dependence of these bands in the IR spectrum could provide further insights into the conformational equilibrium of this compound.

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

| Table 2: Characteristic Infrared Stretching Frequencies. |

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The conformational equilibrium of substituted cyclohexanes is governed by a delicate balance of non-covalent interactions. In this compound, the two primary chair conformations are the diequatorial (ee) and the diaxial (aa). While steric considerations typically favor the diequatorial conformer to minimize van der Waals strain, other non-covalent interactions, such as hyperconjugation and weak hydrogen bonds, can significantly influence the equilibrium.

Hyperconjugative Effects: Studies on related trans-1,2-dihalocyclohexanes have shown that the diaxial conformer can be stabilized by hyperconjugative interactions. ustc.edu.cn Natural Bond Orbital (NBO) analysis reveals that in the diaxial arrangement, there is an efficient overlap between the axial C-H bonding orbitals and the anti-bonding orbitals of the vicinal, axial C-X (Carbon-Halogen) bonds (σC-H → σ*C-X). This electron delocalization stabilizes the diaxial conformation, counteracting the steric preference for the diequatorial form. ustc.edu.cn The extent of this stabilization depends on the electronegativity and size of the halogens.

Intramolecular Hydrogen Bonding: While not possessing a classic hydrogen bond donor, weak C-H···X hydrogen bonds can occur in halogenated hydrocarbons. In this compound, the potential for intramolecular C-H···F and C-H···Br interactions exists. Research on trans-2-fluorocyclohexanol (B1313321) provides a compelling precedent, demonstrating a significant O-H···F hydrogen bonding attraction of approximately 1.6 kcal/mol in the diequatorial conformer. aps.org Although C-H bonds are much weaker proton donors than O-H bonds, the presence of the electronegative fluorine atom can induce a sufficient dipole to promote a weak, stabilizing C-H···F interaction in the diequatorial conformer of this compound.

The relative stability of the conformers is highly dependent on the solvent. In nonpolar solvents, intramolecular effects dominate, whereas polar solvents can solvate the dipoles of the molecule, often shifting the equilibrium. The table below, adapted from studies on similar dihalocyclohexanes, illustrates how conformational energies can vary. ustc.edu.cn

Table 1: Conformational Energy Differences (Eee - Eaa) for trans-1,2-Dihalocyclohexanes in Different Phases

| Compound | Vapour Phase (kcal/mol) | CCl4 (kcal/mol) | DMSO (kcal/mol) |

|---|---|---|---|

| trans-1,2-Difluorocyclohexane | 0.10 | -0.63 | -1.91 |

| trans-1,2-Dichlorocyclohexane | 0.95 | 0.36 | -0.80 |

| trans-1,2-Dibromocyclohexane | 1.40 | 0.93 | -0.05 |

This data for related compounds highlights the trend where increasing solvent polarity can favor the more polar diequatorial conformer, even leading to a reversal of stability in some cases. ustc.edu.cn A similar solvent-dependent equilibrium would be expected for this compound.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties and Conformational Ensemble Analysis

The ECD spectrum is highly sensitive to the three-dimensional structure of the molecule. youtube.com The two chair conformers of a given enantiomer of this compound (diaxial and diequatorial) are diastereomers of each other and will have unique ECD spectra. The experimentally observed spectrum is a population-weighted average of the spectra of all conformers present in equilibrium.

The analysis of an ECD spectrum typically involves a synergistic approach between experimental measurement and theoretical calculation. The process includes:

Computational Modeling: The geometries of the stable conformers (diaxial and diequatorial) are optimized using quantum chemical methods, such as Density Functional Theory (DFT).

Spectral Prediction: For each conformer, the ECD spectrum is calculated using Time-Dependent DFT (TD-DFT). This yields a theoretical spectrum with characteristic positive and negative bands (Cotton effects).

Boltzmann Averaging: The theoretical spectra of the individual conformers are averaged based on their calculated relative stabilities (Boltzmann population) to generate a final predicted spectrum for the compound under specific conditions (e.g., in a particular solvent).

Comparison: The final theoretical spectrum is compared with the experimentally measured ECD spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the enantiomer being studied.

Furthermore, by analyzing the fit between experimental and theoretical spectra under various conditions (e.g., different solvents or temperatures), one can refine the understanding of the conformational ensemble, providing quantitative data on the ratio of diaxial to diequatorial conformers. rsc.org

Photoelectron Spectroscopy for Investigating Electronic States and Conformational Influences

Photoelectron Spectroscopy (PES) is an experimental technique used to determine the ionization energies of molecules by ejecting electrons with high-energy radiation, such as He(I) photons. It provides direct insight into the energies of molecular orbitals and the electronic structure of a compound. Crucially for a conformationally flexible molecule like this compound, PES can distinguish between different conformers if their electronic structures are sufficiently distinct. ustc.edu.cn

Studies on other halocyclohexanes have successfully demonstrated the ability of PES to identify the fingerprints of both axial and equatorial conformers coexisting in the gas phase. ustc.edu.cn The ionization energy is sensitive to the local electronic environment from which the electron is removed. For a substituted cyclohexane, the orientation of the substituent (axial vs. equatorial) alters the interactions between the halogen's lone pair orbitals and the cyclohexane ring's sigma framework. This leads to small but measurable differences in the ionization energies of the two conformers, often on the order of tens of meV. ustc.edu.cn

For this compound, PES would reveal a series of bands corresponding to ionization from different molecular orbitals. The lowest ionization energy bands are typically associated with the removal of electrons from the lone pairs of the halogen atoms (Br and F) and the highest occupied molecular orbitals (HOMOs) of the cyclohexane ring.

Table 2: Key Observations from Photoelectron Spectroscopy of Halocyclohexanes

| Observation | Relevance to this compound | Reference |

|---|---|---|

| Distinct ionization energies for axial and equatorial conformers. | Allows for the direct experimental observation and quantification of the aa/ee conformational equilibrium in the gas phase. | ustc.edu.cn |

| Spin-orbit coupling observed for heavier halogens (e.g., Br). | The band corresponding to ionization from the bromine lone pair is expected to show a splitting of ~300 meV, a characteristic signature of the bromine atom. | ustc.edu.cn |

| Perturbation of Cyclohexane Orbitals. | The presence of both Br and F atoms breaks the degeneracy of the cyclohexane ring's orbitals, leading to a complex but interpretable spectrum reflecting the molecule's C1 symmetry. | ustc.edu.cn |

By combining high-resolution PES with theoretical calculations of orbital energies and Dyson orbitals for both the diaxial and diequatorial conformers, a detailed assignment of the spectrum can be achieved. ustc.edu.cn This allows for a fundamental understanding of how the conformational isomerism in this compound directly influences its electronic states.

Mechanistic Studies and Reactivity of Trans 1 Bromo 2 Fluorocyclohexane

Elimination Reactions (E1 and E2)

Elimination reactions of trans-1-bromo-2-fluorocyclohexane are predominantly governed by the bimolecular (E2) mechanism, which involves a concerted removal of a proton and a leaving group by a base. The unimolecular (E1) pathway, which proceeds through a carbocation intermediate, is generally less favored for this secondary halide unless conditions strongly promote ionization, such as in a highly polar, non-basic solvent.

Stereoelectronic Requirements for β-Elimination (Anti-Coplanar)

The E2 elimination reaction has stringent stereoelectronic requirements. For the reaction to proceed efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar (or anti-coplanar) arrangement. In cyclohexane (B81311) systems, this translates to a trans-diaxial orientation of the hydrogen and the leaving group.

In the case of this compound, the molecule can exist in two chair conformations in equilibrium. In one conformation, both the bromine and fluorine atoms are in equatorial positions (diequatorial). In the other, they are both in axial positions (diaxial). For an E2 elimination to occur, the molecule must adopt the diaxial conformation. In this conformation, the axial bromine atom can be anti-periplanar to an axial hydrogen on the adjacent carbon (C2), and the axial fluorine atom can be anti-periplanar to an axial hydrogen on the adjacent carbon (C1). This conformational requirement is a critical determinant of the reactivity and the products formed.

Regioselectivity and Stereoselectivity in Alkene Product Formation

The regioselectivity of the E2 elimination from this compound is dictated by which proton is abstracted by the base. Abstraction of the axial proton at C2, which is anti-periplanar to the bromine atom, would lead to the formation of 1-fluorocyclohexene. Conversely, abstraction of the axial proton at C1, anti-periplanar to the fluorine atom, would result in 1-bromocyclohexene.

The stereoselectivity of the reaction is also governed by the anti-periplanar requirement. The concerted nature of the E2 mechanism ensures a specific stereochemical outcome, where the newly formed double bond has a defined geometry relative to the remaining substituents.

The stability of the resulting alkene also plays a role in determining the major product, in accordance with Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene. However, in cases where a sterically hindered base is used, the less sterically accessible proton may be removed, leading to the formation of the Hofmann product (the less substituted alkene). For this compound, the relative rates of dehydrobromination and dehydrofluorination will ultimately determine the product distribution.

Competitive Dehydrobromination versus Dehydrofluorination Pathways

A key feature of the reactivity of this compound is the competition between two possible elimination pathways: dehydrobromination and dehydrofluorination. Bromine is generally a better leaving group than fluorine due to the weaker carbon-bromine bond compared to the strong carbon-fluorine bond. Therefore, dehydrobromination is typically the more facile process.

The acidity of the β-protons also influences the reaction pathway. The electron-withdrawing nature of the fluorine atom makes the proton on the same carbon (α to the fluorine) more acidic than the proton on the carbon bearing the bromine. However, in an E2 reaction, the rate is dependent on both proton acidity and leaving group ability.

Studies on related vicinal halofluorides have shown that the nature of the base and solvent can significantly influence the ratio of dehydrobromination to dehydrofluorination. Strong, hard bases may favor the abstraction of the more acidic proton, potentially increasing the proportion of dehydrofluorination, while softer bases might favor the pathway with the better leaving group (bromine).

Influence of Base Strength, Steric Hindrance, and Solvent Polarity on Elimination Outcomes

The outcome of elimination reactions of this compound is highly dependent on the reaction conditions.

| Factor | Influence on Elimination Outcome |

| Base Strength | Stronger bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), favor the E2 mechanism over the E1 and SN2 pathways. The strength of the base can also influence the regioselectivity, with stronger bases potentially being less selective. |

| Steric Hindrance of Base | Sterically hindered bases, like potassium tert-butoxide, tend to favor the formation of the Hofmann product. This is because the bulky base has more difficulty accessing the more sterically hindered internal β-protons, and thus preferentially abstracts a less hindered proton from a less substituted carbon. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) are good at solvating cations but not anions, which can enhance the basicity of the attacking species and favor E2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anion of the base, potentially reducing its effective strength and can also favor SN1/E1 pathways by stabilizing carbocation intermediates. |

In general, to maximize the yield of the elimination product from this compound, a strong, non-nucleophilic, and sterically hindered base in a less polar solvent would be the preferred choice.

Atypical Syn-Elimination in Specific Reaction Systems

While the anti-periplanar geometry is the overwhelmingly preferred pathway for E2 eliminations, syn-elimination, where the proton and leaving group depart from the same side of the molecule, can occur in specific systems where the anti-periplanar arrangement is not possible due to structural constraints. For cyclohexane derivatives, this is rare but has been observed in rigid bicyclic systems. In the case of this compound, the flexibility of the cyclohexane ring allows it to adopt the necessary diaxial conformation for anti-elimination. Therefore, a syn-elimination pathway is not expected to be a significant contributor to the product formation under normal E2 conditions.

Nucleophilic Substitution Reactions (SN1 and SN2)

This compound can also undergo nucleophilic substitution reactions, though these are often in competition with elimination pathways. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is determined by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.

As a secondary halide, this compound is at the borderline between SN1 and SN2 reactivity.

SN2 Mechanism: This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry. In the case of this compound, the bromine atom is the more likely leaving group. An SN2 reaction at the carbon bearing the bromine would lead to a product with the nucleophile in a cis relationship to the fluorine atom.

SN1 Mechanism: This mechanism is favored in polar protic solvents with weak nucleophiles. It proceeds through a planar carbocation intermediate. The departure of the bromide ion would lead to a secondary carbocation, which could then be attacked by the nucleophile from either face, leading to a mixture of stereoisomers. The adjacent fluorine atom would exert an electron-withdrawing inductive effect, which would destabilize the carbocation and thus slow down the rate of an SN1 reaction.

The competition between substitution and elimination is a critical aspect of the reactivity of this compound. Strong, bulky bases will favor E2 elimination, while strong, non-bulky nucleophiles will favor SN2 substitution. Weakly basic, good nucleophiles in polar aprotic solvents are ideal for promoting the SN2 pathway. Weak nucleophiles in polar protic solvents may lead to a mixture of SN1 and E1 products.

Comparative Leaving Group Abilities of Bromine and Fluorine

In the context of nucleophilic substitution reactions, the efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. This is because a good leaving group must be able to stabilize the negative charge it acquires upon departure. When comparing bromine and fluorine, the bromide ion (Br⁻) is a significantly better leaving group than the fluoride (B91410) ion (F⁻).

Several factors contribute to this difference:

Polarizability: Bromide is larger and more polarizable than fluoride. Its diffuse electron cloud can better accommodate the negative charge, dispersing it over a larger volume and leading to a more stable anion.

Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrofluoric acid (HF), which means that Br⁻ is a weaker base than F⁻. Weaker bases are more stable as anions and thus better leaving groups.

Carbon-Halogen Bond Strength: The Carbon-Fluorine (C-F) bond is substantially stronger than the Carbon-Bromine (C-Br) bond, making it more difficult to break.

This established order of leaving group ability (I⁻ > Br⁻ > Cl⁻ > F⁻) dictates that in a reaction where either a bromide or a fluoride could be displaced, the C-Br bond is preferentially cleaved. In this compound, nucleophilic attack will almost exclusively lead to the substitution of the bromine atom.

Table 1: Comparison of Halogen Properties Relevant to Leaving Group Ability

| Property | Fluoride (F⁻) | Bromide (Br⁻) |

|---|---|---|

| Ionic Radius (pm) | 133 | 196 |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| Polarizability (ų) | 0.56 | 4.77 |

| C-X Bond Energy (kJ/mol in CH₃X) | ~485 | ~290 |

| pKa of Conjugate Acid (HX) | 3.2 | -9.0 |

Stereochemical Course of Substitution Reactions

The stereochemical outcome of a substitution reaction on this compound is dictated by the reaction mechanism and the conformation of the cyclohexane ring. For a bimolecular nucleophilic substitution (SN2) reaction, a backside attack by the nucleophile is required, which leads to an inversion of configuration at the electrophilic carbon. umb.edu

This requirement has important consequences for the two chair conformers of this compound:

Diequatorial Conformer: In the more stable diequatorial conformer, the C-Br bond is in an equatorial position. A backside attack on the carbon bearing the bromine is sterically hindered by the cyclohexane ring itself. Therefore, this conformer is generally unreactive towards the SN2 mechanism.

Therefore, the SN2 reaction proceeds through the minor, less stable diaxial conformer. The energy barrier for the reaction includes the energy required to flip the ring from the diequatorial to the diaxial state.

Reductive Elimination Reactions of Vicinal Dihalides

Reductive elimination is a reaction in which two substituents are removed from a molecule, typically with the assistance of a metal or a reducing agent, to form a new bond between the atoms to which the substituents were attached, in this case leading to the formation of an alkene. For vicinal dihalides, this reaction is a common method for synthesizing double bonds.

The mechanism of reductive elimination often requires a specific spatial arrangement of the two leaving groups. In many metal-mediated reductive eliminations, particularly those proceeding through a concerted pathway, the two groups must be able to adopt a syn-periplanar or cis-relationship to interact with the metal surface or complex. However, for many common two-electron reductive eliminations, such as those with iodide or zinc, an anti-periplanar arrangement is favored.

In the case of this compound, the two chair conformations present different stereochemical arrangements:

Diequatorial Conformer: The two halogen atoms are anti to each other but are not in an ideal position for many types of reductive elimination.

Diaxial Conformer: In this conformation, the bromine and fluorine atoms are in an anti-periplanar relationship (180° dihedral angle). This geometry is ideal for E2-type elimination mechanisms.

Given that bromide is a much better leaving group than fluoride, a standard E2 elimination using a base would preferentially remove HBr to form fluorocyclohexene. For a reductive elimination to occur where both halogens are removed, a potent reducing agent like zinc dust is typically required. The reaction with zinc generally proceeds with anti-elimination, meaning it would readily react with the diaxial conformer to produce cyclohexene (B86901).

Oxidative Addition Reactions with Transition Metal Complexes

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state inserts itself into a covalent bond (e.g., a C-X bond). acs.org This reaction increases the oxidation state and the coordination number of the metal.

The reaction of this compound with transition metal complexes has been a subject of detailed mechanistic investigation. A notable study reinvestigated the claimed oxidative addition of this compound to the square planar iridium(I) complex, trans-[IrCl(CO)(PMe₃)₂]. acs.org It was initially proposed that the iridium complex could selectively cleave the C-Br bond.

The key findings from the reinvestigation by Jensen and Knickel revealed that the reaction does not proceed via a simple oxidative addition of the C-Br bond. Instead, the reaction was shown to proceed through an initial E2 elimination pathway. The iridium complex, being a sufficiently strong base, abstracts a proton from the cyclohexane ring, leading to the elimination of HBr and the formation of 1-fluorocyclohexene. The HBr produced then reacts with the starting iridium complex.

This study underscores the importance of considering competing reaction pathways. While oxidative addition to a C-Br bond is a plausible reaction, the specific stereoelectronic requirements of the substrate and the basicity of the metal complex favored an elimination pathway instead. This highlights that the reactivity of this compound is a delicate balance between substitution, elimination, and potential organometallic pathways.

Table 2: Summary of Reactivity for this compound Conformations

| Reaction Type | Diequatorial Conformer (Major) | Diaxial Conformer (Minor) | Predominant Pathway |

|---|---|---|---|

| SN2 Substitution | Unreactive (steric hindrance) | Reactive (backside attack possible) | Proceeds through the minor diaxial conformer. |

| E2 Elimination | Unreactive (no anti-periplanar H) | Reactive (anti-periplanar H and Br) | Proceeds through the minor diaxial conformer. |

| Reductive Elimination (anti) | Unreactive | Reactive (anti-periplanar halogens) | Proceeds through the minor diaxial conformer. |

| Oxidative Addition/Elimination with [IrCl(CO)(PMe₃)₂] | Likely involved in equilibrium | Key intermediate for elimination | E2 elimination of HBr is the observed dominant reaction. acs.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Optimized Geometries and Energetics

Quantum chemical calculations are a cornerstone for the detailed analysis of molecular systems like trans-1-bromo-2-fluorocyclohexane. These methods allow for the precise determination of molecular structures and their corresponding energies, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for analyzing the conformational isomers of substituted cyclohexanes due to its balance of computational cost and accuracy. For this compound, DFT is employed to determine the optimized geometries of its primary conformers: the diequatorial (eq,eq) and the diaxial (ax,ax) chair forms.

These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. The output provides key geometric parameters such as bond lengths, bond angles, and dihedral angles for each conformer. DFT calculations consistently predict that for trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer. youtube.comlibretexts.orgstackexchange.com This preference is primarily due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the axial orientation of substituents. stackexchange.com

Table 1: Illustrative Optimized Geometrical Parameters from a Representative DFT Calculation

| Parameter | Diequatorial Conformer (eq,eq) | Diaxial Conformer (ax,ax) |

| C-Br Bond Length (Å) | 1.96 | 1.97 |

| C-F Bond Length (Å) | 1.40 | 1.41 |

| C-C-Br Bond Angle (°) | 111.5 | 108.9 |

| C-C-F Bond Angle (°) | 110.8 | 108.5 |

| Br-C-C-F Dihedral Angle (°) | ~60 (gauche) | ~180 (anti) |

Note: The values in this table are illustrative and representative of typical results from DFT calculations on similar halogenated cyclohexanes. Specific experimental or published computational values for this compound were not available in the searched literature.

To validate the results obtained from DFT and to achieve higher accuracy, high-level ab initio methods are utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) provide more accurate energy calculations by more effectively accounting for electron correlation.

These methods, while computationally more demanding, are considered the "gold standard" for calculating the relative energies of conformers. For this compound, these benchmark calculations would provide a highly reliable energy difference between the diequatorial and diaxial forms. This data serves to confirm the stability order predicted by DFT and provides a quantitative measure of the conformational preference, which is crucial for understanding the equilibrium population of each conformer at a given temperature.

Molecular mechanics force fields are essential for performing large-scale simulations, such as molecular dynamics, on systems containing molecules like this compound. The accuracy of these simulations depends on the quality of the force field parameters. The development and refinement of force fields for halogenated cyclohexanes is a specialized area of research. stackexchange.com

The process involves parameterizing the potential energy function, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Quantum chemical calculations play a critical role in this process. nih.gov Optimized geometries and the potential energy surfaces derived from DFT and high-level ab initio methods are used as reference data to fit and refine the force field parameters, ensuring that the classical model can accurately reproduce the quantum mechanical behavior of the molecule.

Conformational Energy Landscape Exploration

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. Exploring this landscape reveals the most stable conformations, the pathways for interconversion, and the energy barriers that separate them.

For this compound, the two most stable conformations are the chair forms with diequatorial (Br and F equatorial) and diaxial (Br and F axial) substituents. The interconversion between these two chairs occurs via a "ring-flip" mechanism, which proceeds through higher-energy transition states, often involving twist-boat conformations. pearson.com

Computational methods are used to locate these transition state structures and calculate their energies. The energy difference between the stable conformers and the transition state determines the activation energy for the ring-flip. The diequatorial conformer is predicted to be the global energy minimum, being substantially more stable than the diaxial form. This stability difference arises because the larger bromine atom and the electronegative fluorine atom avoid significant steric strain, known as 1,3-diaxial interactions, when they occupy equatorial positions. youtube.comstackexchange.com

Table 2: Illustrative Calculated Relative Energies for this compound Conformers

| Conformer / State | Method | Relative Energy (kcal/mol) |

| Diequatorial (eq,eq) | DFT/B3LYP | 0.00 (Reference) |

| Diaxial (ax,ax) | DFT/B3LYP | +5.5 |

| Ring-Flip Transition State | DFT/B3LYP | +11.0 |

Note: These energy values are illustrative, based on typical A-values and computational results for similar disubstituted cyclohexanes. The A-value for fluorine is approximately 0.25 kcal/mol, while for bromine it is larger, contributing to a significant preference for the diequatorial conformer. nih.gov The transition state energy for cyclohexane (B81311) ring-flips is typically around 10-11 kcal/mol. pearson.com

While the chair conformation of cyclohexane itself is considered largely strain-free, the introduction of substituents can induce ring strain. This strain arises from a combination of factors, including steric repulsion (like 1,3-diaxial interactions), angle strain if the ring puckering is distorted, and torsional strain. In halogenated cyclohexanes, increasing substitution can lead to significant increases in ring strain energy.

For this compound, the strain in the diaxial conformer is dominated by the steric repulsion between the axial bromine and fluorine atoms and the axial hydrogens on the same side of the ring. Computational methods can quantify this strain energy by comparing the energy of the molecule to a hypothetical, strain-free reference compound using isodesmic or homodesmotic reactions. The higher ring strain in the diaxial conformer is a key factor driving the conformational equilibrium towards the more stable diequatorial form.

Mechanistic Insights from Computational Modeling

Computational modeling provides powerful tools to elucidate the complex reaction mechanisms of this compound. Through the simulation of molecular behavior at the quantum level, researchers can gain a detailed understanding of the factors governing its reactivity in substitution and elimination reactions.

The competition between bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2) is a classic subject of study in organic chemistry. For this compound, computational methods are employed to locate and characterize the transition state (TS) for each pathway, revealing the energetic barriers and geometric requirements that determine the reaction outcome.

For an E2 reaction to occur, a strict stereoelectronic requirement must be met: the abstracted proton and the leaving group (bromide) must be in an anti-periplanar orientation (a dihedral angle of 180°). vaia.comumkc.edu In this compound, this geometry is only achieved in the diaxial (a,a) conformation. Computational transition state analysis focuses on this conformer, modeling the approach of a base (e.g., hydroxide) to an axial proton, the simultaneous elongation of the C-H and C-Br bonds, and the formation of the cyclohexene (B86901) double bond. nih.govsciepub.com

In contrast, the SN2 reaction involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of configuration. sciforum.netmdpi.com The transition state for this process features a pentacoordinate carbon atom. Theoretical calculations can determine the activation energy (Ea) for both the E2 and SN2 pathways. By comparing these energies, a prediction can be made about the favored reaction mechanism under specific conditions. Density Functional Theory (DFT) is a common method for these calculations, providing insights into the reaction kinetics and energy profiles. sciepub.comresearchgate.net

The table below conceptualizes the type of data obtained from a transition state analysis for the competing reactions of the diaxial conformer of this compound.

| Reaction Pathway | Key Geometric Feature of TS | Interacting Orbitals | Calculated Parameter | Predicted Outcome |

|---|---|---|---|---|

| E2 Elimination | Anti-periplanar H-C-C-Br arrangement | HOMO(Base) → LUMO(σ* C-H) | Activation Energy (Ea) | Favored by strong, sterically hindered bases and diaxial conformation |

| SN2 Substitution | Pentacoordinate carbon, linear Nu-C-Br | HOMO(Nucleophile) → LUMO(σ* C-Br) | Activation Energy (Ea) | Favored by strong, non-bulky nucleophiles and less hindered substrates |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org Computational chemistry allows for the visualization and energy calculation of these orbitals, providing predictive power for the reactivity of this compound.

The key interactions governing its reactions are:

Nucleophilic Attack (SN2): The HOMO of the incoming nucleophile interacts with the LUMO of the substrate. For this compound, the LUMO is primarily located along the C-Br bond axis, specifically the antibonding σC-Br orbital. A successful SN2 reaction requires effective overlap between the nucleophile's HOMO and this σC-Br LUMO. researchgate.net

Elimination (E2): The HOMO of the base interacts with the LUMO of the substrate system. In this case, the reactivity is directed towards the acidic protons. FMO analysis helps identify which C-H bond is most susceptible to attack by examining the extent to which it contributes to the LUMO.

The energy gap between the HOMO of the nucleophile/base and the LUMO of the substrate is a critical factor; a smaller energy gap generally leads to a more facile reaction. researchgate.net Computational software can calculate these orbital energies, allowing for a comparison of the reactivity of different nucleophiles or bases with this compound.

| Molecule/Fragment | Frontier Orbital | Orbital Character | Role in Reaction |

|---|---|---|---|

| This compound | LUMO | σ*C-Br (antibonding) | Electron Acceptor (Electrophile) |

| Nucleophile (e.g., I⁻) | HOMO | p-orbital (non-bonding) | Electron Donor |

| Base (e.g., OH⁻) | HOMO | p-orbital (non-bonding) | Electron Donor |

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of the geometric coordinates of its atoms. longdom.orgnumberanalytics.com For the reactions of this compound, a PES provides a multidimensional landscape that maps out the entire reaction pathway. wayne.edu

Constructing a PES involves numerous quantum mechanical energy calculations at various points along the reaction coordinate (a parameter representing the progress of the reaction, e.g., the breaking of the C-Br bond). wayne.edu Key features of a PES include:

Minima: These are valleys on the surface corresponding to stable species like reactants, products, and any intermediates. wayne.edu

Saddle Points: These represent the transition states, which are the highest energy points along the lowest energy path between reactants and products. wayne.edu The energy difference between the reactant minimum and the saddle point is the activation energy.

By mapping the PES for the E2 and SN2 reactions of this compound, computational chemists can visualize the lowest energy path, identify the transition state structure, and calculate the reaction's energetic profile. This allows for a detailed, dynamic understanding of how bonds form and break, and why one pathway may be preferred over another. longdom.org

Analysis of Intramolecular and Intermolecular Interactions

Beyond reactive encounters, computational methods are crucial for understanding the subtle intramolecular and intermolecular forces that dictate the structure and stability of this compound.

Halogen bonding is a significant, directional non-covalent interaction where a covalently bonded halogen atom acts as a Lewis acid, interacting with a Lewis base. rsc.org This occurs because the electron distribution on the halogen is anisotropic, creating a region of positive electrostatic potential (a "σ-hole") along the extension of the R-X covalent bond. mdpi.com

In this compound, the bromine atom possesses a σ-hole, making it capable of forming halogen bonds with electron donors such as solvents or other reagents. Computational analysis, particularly through mapping the molecule's electrostatic potential surface, can identify the location and magnitude of this positive region. This analysis helps predict the strength and directionality of potential halogen bonds, which can influence the molecule's aggregation state, conformational equilibrium, and reactivity by stabilizing certain orientations.

Other non-covalent interactions, such as weak C-H···F hydrogen bonds, can also be investigated. The high electronegativity of the fluorine atom can polarize neighboring C-H bonds, making them potential weak hydrogen bond donors in interactions with electron-rich atoms. nih.gov

Hyperconjugation is a stabilizing electronic interaction involving the delocalization of electrons from a filled bonding orbital into an adjacent, empty antibonding orbital. rsc.orgrsc.org This stereoelectronic effect is highly dependent on orbital alignment and plays a crucial role in the conformational preferences of this compound.

The two primary chair conformations are the diequatorial (e,e) and the diaxial (a,a). While sterics would favor the (e,e) conformer, hyperconjugation significantly stabilizes the (a,a) form. Natural Bond Orbital (NBO) analysis is a computational technique used to identify and quantify these interactions. Key hyperconjugative interactions in the diaxial conformer include:

σC-C → σC-Br:* Delocalization from a vicinal C-C bond into the C-Br antibonding orbital.

σC-H → σC-Br:* Delocalization from an anti-periplanar C-H bond into the C-Br antibonding orbital.

σC-C → σC-F and σC-H → σC-F:** Similar delocalizations involving the C-F antibonding orbital.

These interactions are most effective when the participating orbitals are anti-periplanar, a condition perfectly met in the diaxial arrangement. nih.gov NBO analysis provides the stabilization energy (E(2)) for each donor-acceptor interaction, offering a quantitative explanation for the unusual stability of the diaxial conformer. nih.gov This stereoelectronic preference is critical, as it directly facilitates the anti-periplanar geometry required for E2 elimination reactions. vaia.com

| Conformer | Interaction Type | Donor Orbital | Acceptor Orbital | Stereoelectronic Implication |

|---|---|---|---|---|

| Diaxial (a,a) | Hyperconjugation | σC-H / σC-C | σC-Br / σC-F | Stabilization of the conformer, pre-organization for E2 elimination |

| Diequatorial (e,e) | Gauche Effect | n/a | n/a | Potential stabilization due to electrostatic/hyperconjugative effects in the gauche F-C-C-Br arrangement |

Future Research Directions and Unanswered Questions

Development of Novel and Highly Stereoselective Synthetic Pathways for Vicinal Halofluorocyclohexanes

The precise installation of two different, adjacent halogens on a cyclohexane (B81311) ring with specific stereochemistry remains a significant synthetic challenge. Future research will undoubtedly focus on creating more efficient, selective, and environmentally benign methods for preparing compounds like trans-1-bromo-2-fluorocyclohexane.

Current methods often rely on the halofunctionalization of alkenes, but achieving high diastereoselectivity can be difficult. acs.org The development of new catalytic systems is a primary goal. Inspired by the stereocontrolled halogenation methods used in natural product synthesis, future pathways may involve novel catalysts that can control the facial selectivity of halogen addition to cyclohexene (B86901) derivatives. acs.org For instance, developing chiral catalysts that can differentiate between the two enantiotopic faces of the alkene would provide access to enantiomerically pure halofluorocyclohexanes.

Another promising avenue is the exploration of enzymatic halogenation. While haloperoxidase enzymes are known to catalyze electrophilic halogenation, their substrate scope and selectivity for mixed halogenations are still areas of active investigation. wikipedia.org Engineering or discovering enzymes that can stereoselectively introduce both a bromine and a fluorine atom would represent a major breakthrough.

Furthermore, methods starting from functionalized cyclohexanes offer alternative strategies. For example, the ring-opening of allylic epoxides with a fluoride (B91410) source, followed by conversion of the resulting alcohol to a bromide, is a potential route that could offer high stereocontrol. elsevierpure.com Research into new fluorinating and brominating reagents with unique reactivity profiles will be crucial.

Table 1: Potential Future Synthetic Strategies

| Synthetic Approach | Key Challenge | Potential Advancement |

| Catalytic Asymmetric Halofluorination | Achieving high enantioselectivity and diastereoselectivity. | Development of novel chiral Lewis acid or organocatalysts. |

| Biocatalytic Halogenation | Identifying or engineering enzymes for mixed halogenation. | Directed evolution of haloperoxidases or fluorinases. wikipedia.org |

| Stepwise Functionalization | Controlling stereochemistry over multiple steps. | Use of stereospecific reactions like SN2 displacements. acs.org |

| Electrophilic Cascade Reactions | Controlling the regioselectivity of the second halogen addition. | Substrate design and tailored electrophilic halogen sources. |

Application of Emerging Spectroscopic Techniques for Real-Time Dynamic Conformational Studies

The conformational equilibrium of this compound, involving the interconversion between the diaxial and diequatorial chair forms, is fundamental to its reactivity. While traditional NMR spectroscopy can provide time-averaged information, emerging techniques promise a much more detailed, real-time view of these dynamic processes.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is poised to become a powerful tool. acs.org Techniques like two-dimensional NMR can be adapted to monitor dynamic events on the timescale of seconds, allowing for the direct measurement of the rates of conformational flipping under various conditions. nih.gov For example, temperature-jump NMR experiments could initiate a shift in the conformational equilibrium, which can then be monitored in real time to extract kinetic parameters. researchgate.net

Advanced vibrational spectroscopy , including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers complementary insights. st-andrews.ac.uklibretexts.org These methods are highly sensitive to molecular conformation. fau.de The development of hyperspectral imaging, which combines microscopy with spectroscopy, could potentially allow for the study of conformational changes in different environments or phases with high spatial resolution. st-andrews.ac.uk Furthermore, Vibrational Circular Dichroism (VCD) is particularly sensitive to the conformation of chiral molecules and could be used to study the conformer populations of enantiomerically pure this compound. nih.gov

Rotational spectroscopy in the gas phase provides extremely precise information about molecular geometry. st-andrews.ac.ukrsc.org By studying the rotational spectra of different conformers, researchers can determine accurate bond lengths, bond angles, and the subtle geometric distortions caused by the halogen substituents. peerj.com This data is invaluable for benchmarking computational models.

Table 2: Emerging Spectroscopic Techniques for Conformational Analysis

| Technique | Information Gained | Future Application for this compound |

| Real-Time 2D NMR | Kinetics of conformational exchange. | Direct measurement of the energy barrier for chair-flipping. nih.gov |

| Vibrational Circular Dichroism (VCD) | Conformer-specific vibrational spectra for chiral molecules. | Probing the equilibrium of individual enantiomers. nih.gov |

| Rotational Spectroscopy | Precise molecular geometry of gas-phase conformers. | Validation of theoretical models of conformer structures. st-andrews.ac.ukpeerj.com |

| Hyperspectral Raman Imaging | Spatially resolved conformational information. | Studying conformational changes at interfaces or in matrices. st-andrews.ac.uk |

Deeper Elucidation of Complex Reaction Mechanisms and Unexpected Reactivity Patterns

The interplay between the vicinal bromine and fluorine atoms can lead to complex and sometimes unexpected reaction mechanisms. Future research will focus on unraveling these intricacies, particularly the role of neighboring group participation (NGP) and other non-covalent interactions.

The bromine atom in this compound can act as a neighboring group, forming a bridged bromonium ion intermediate during substitution reactions. This typically leads to retention of stereochemistry. However, the influence of the adjacent, highly electronegative fluorine atom on the formation and stability of this intermediate is not fully understood. It is an open question whether the fluorine atom's inductive effect significantly modulates the rate and outcome of such NGP-assisted reactions compared to other dihalocyclohexanes.

Conversely, the potential for the fluorine atom to act as a neighboring group is also a subject of interest. While fluorine is generally a poor neighboring group, computational studies on other fluorinated cyclohexanes have revealed unexpected axial preferences due to nonclassical C-F···H-C hydrogen bonds. acs.org These weak interactions could influence transition state energies and lead to unexpected reactivity or selectivity. Researchers are also interested in whether phenonium ion-type rearrangements, which have been observed in other fluorinated cyclohexanes with vicinal phenyl substituents, could occur under certain reaction conditions.

Unforeseen reactivity patterns may also emerge under specific conditions, such as those involving radical intermediates or reactions with highly reactive reagents like isolable silylenes. researchgate.net A deeper mechanistic investigation using a combination of kinetic studies, isotopic labeling, and computational modeling will be essential to map out the potential reaction pathways and identify previously unobserved transformations.

Advanced Computational Predictions for Novel Reactivity Modes and Materials Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical phenomena. For this compound, future computational studies will move beyond simple conformational analysis to predict novel reactivity and guide the design of new materials.

Advanced computational models can be used to map the potential energy surfaces of reactions involving this compound with high accuracy. This allows for the theoretical prediction of reaction barriers, the identification of transient intermediates, and the exploration of unconventional reaction pathways that might be difficult to observe experimentally. libretexts.org For example, calculations could predict the likelihood of fragmentation reactions versus substitution or elimination under different conditions.

There is also growing interest in using highly fluorinated cyclohexanes as building blocks for advanced materials. fau.de The unique properties of the C-F bond can be harnessed to create materials with specific dielectric properties or to drive self-assembly through dipole-dipole interactions. st-andrews.ac.uk Computational screening can predict how molecules like this compound might behave in a condensed phase, for example, in the design of liquid crystals or supramolecular polymers. st-andrews.ac.uk By calculating properties such as molecular dipole moment and polarizability, researchers can prescreen candidates for these applications before undertaking laborious synthesis. The development of machine learning algorithms trained on large datasets of spectroscopic and reactivity data could further accelerate the discovery of new applications for such halogenated compounds.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

- Methodological Answer :

- Feasible : Ensure access to halogenation reagents and advanced spectroscopy tools.

- Novel : Explore understudied applications (e.g., as a chiral catalyst in asymmetric synthesis).

- Ethical : Adhere to waste disposal guidelines for brominated compounds.

- Relevant : Align with trends in organofluorine chemistry for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.